6-amino-1',3-dimethyl-1,1',3',4-tetrahydro-2'-oxospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is part of the indole derivatives family, known for their diverse biological activities and significant roles in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This can lead to the formation of different derivatives with varying properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups, leading to a wide range of potential compounds .
Scientific Research Applications
6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit diverse biological activities.
Spiro Compounds: Other spiro compounds, such as spirooxindoles, also display significant biological properties.
Uniqueness
What sets 6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile apart is its unique spiro structure combined with the indole and pyrazole rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H13N5O2 |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
6-amino-1//',3-dimethyl-2//'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3//'-indole]-5-carbonitrile |
InChI |
InChI=1S/C16H13N5O2/c1-8-12-14(20-19-8)23-13(18)10(7-17)16(12)9-5-3-4-6-11(9)21(2)15(16)22/h3-6H,18H2,1-2H3,(H,19,20) |
InChI Key |
RXQWFVLFADSNFE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)C)C#N)N |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)C)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.